molecular formula C15H11NOS B7806254 4,5-diphenyl-1,3-oxazole-2-thiol

4,5-diphenyl-1,3-oxazole-2-thiol

Cat. No.: B7806254
M. Wt: 253.32 g/mol
InChI Key: NYQSTRUSYDZNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-diphenyl-1,3-oxazole-2-thiol, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable and can be safely handled under controlled conditions. The compound has a molecular formula of C7H5N3O6 and is known for its high explosive power and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:

    Mononitration: Toluene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce mononitrotoluene.

    Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

    Trinitration: Finally, the dinitrotoluene undergoes a third nitration to yield 2,4,6-trinitrotoluene.

The reaction conditions typically involve maintaining a controlled temperature and using a mixture of concentrated acids to ensure complete nitration.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same synthetic route but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.

    Purification: The crude product is purified through recrystallization to remove impurities.

    Safety Measures: Strict safety protocols are followed to handle the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: Reduction of the nitro groups to amino groups.

    Oxidation: Oxidation of the methyl group to a carboxylic acid.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate are used.

    Substitution: Various electrophiles can be used under acidic conditions.

Major Products

    Reduction: Produces triaminotoluene.

    Oxidation: Produces trinitrobenzoic acid.

    Substitution: Produces various substituted trinitrotoluenes.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: Used as a standard explosive in various chemical studies.

    Biology: Studied for its toxicological effects on living organisms.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used in mining, construction, and military applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its high stability and explosive power. Unlike other nitro compounds, it can be safely handled and stored under controlled conditions, making it a preferred choice for various applications.

Properties

IUPAC Name

4,5-diphenyl-1,3-oxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSTRUSYDZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.